![molecular formula C15H25NO4 B600077 (S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate CAS No. 152754-33-1](/img/structure/B600077.png)
(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
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Description
“(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate” is a chemical compound with the molecular formula C21H30N2O4 . It has a molecular weight of 374.5 g/mol . The IUPAC name for this compound is 3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a carboxylate ester group and a ketone group .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, indicating its lipophilicity, which influences its absorption and distribution within the body . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 9 rotatable bonds . The topological polar surface area is 76.6 Ų , which can influence its ability to cross cell membranes.Scientific Research Applications
Discovery of Ligandable E3 Ligases
The compound is an electrophilic PROTAC developed in the Cravatt lab and is useful for the discovery of ligandable E3 ligases . This is an area of interest for the targeted protein degradation (TPD) field seeking to map out and utilize a larger repertoire of the available human E3 ligases .
Targeted Protein Degradation (TPD)
The compound plays a significant role in the targeted protein degradation (TPD) field . It helps in mapping out and utilizing a larger repertoire of the available human E3 ligases .
Bifunctional Tool Compound
This compound is a bifunctional tool compound . It comprises a synthetic ligand for FKBP12 (SLF) on one end and scout fragment on the other end .
Modification of Cysteine Residues on Proteins
Scout fragments are electrophiles that covalently modify targetable cysteine residues on proteins . This approach has been scaled to globally quantitate Cys reactivity across human proteomes and cells .
Monitoring FKBP12 Levels in Cells
When SLF and the electrophilic fragment are fused together, monitoring the levels of FKBP12 in cells may indicate scout-mediated FKBP12 degradation .
Discovery of DCAF16 Mediated Nuclear FKBP12 Degradation
This proteomic approach to E3 discovery was demonstrated by Zhang et al in the discovery that DCAF16 mediated nuclear FKBP12 degradation .
properties
IUPAC Name |
ethyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-15(3,4)12(17)13(18)16-10-8-7-9-11(16)14(19)20-6-2/h11H,5-10H2,1-4H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFSIWSCHLEMR-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735684 |
Source
|
Record name | Ethyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |
CAS RN |
152754-33-1 |
Source
|
Record name | Ethyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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